Rapacuronium - 465499-11-0

Rapacuronium

Catalog Number: EVT-412397
CAS Number: 465499-11-0
Molecular Formula: C37H61N2O4+
Molecular Weight: 597.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rapacuronium is a steroid ester.
Rapacuronium was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.
Overview

Rapacuronium is a neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It is primarily utilized in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Rapacuronium is characterized by its rapid onset of action and relatively short duration, making it suitable for various clinical settings.

Source

Rapacuronium was developed as a synthetic derivative of steroidal neuromuscular blockers. It is synthesized from androstane derivatives, with modifications that enhance its pharmacological properties. The compound was initially introduced in the late 1990s but was later withdrawn from the market due to safety concerns, particularly its association with bronchospasm in some patients.

Classification

Rapacuronium is classified under neuromuscular blocking drugs (NMBDs), specifically as a monoquaternary ammonium compound. NMBDs are further divided into two categories: depolarizing and non-depolarizing agents. Rapacuronium falls into the non-depolarizing category, which works by blocking acetylcholine receptors at the neuromuscular junction.

Synthesis Analysis

Methods

The synthesis of rapacuronium involves several key steps, typically starting from steroidal precursors. The general synthetic route includes:

  1. Preparation of the Androstanediol Derivative: The initial step involves functionalizing an androstanediol compound through acylation or alkylation reactions.
  2. Formation of Quaternary Ammonium Salt: This step involves reacting the modified androstanediol with a suitable alkylating agent, such as an alkyl halide, to form the quaternary ammonium structure essential for its activity.
  3. Purification: The crude product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

Technical details indicate that yields can vary, and specific conditions such as temperature and reaction time are optimized to enhance product quality and minimize impurities .

Molecular Structure Analysis

Structure

Rapacuronium has a complex molecular structure characterized by its steroid backbone and quaternary ammonium group. Its chemical formula is C21H34N2O3C_{21}H_{34}N_2O_3, and it features a unique configuration that contributes to its pharmacological activity.

Data

  • Molecular Weight: Approximately 358.5 g/mol
  • Structural Formula: The structural representation includes a steroid nucleus with specific functional groups that enhance its binding affinity to nicotinic receptors.
Chemical Reactions Analysis

Reactions

Rapacuronium participates in various chemical reactions typical for quaternary ammonium compounds, including:

  1. Nucleophilic Substitution: The quaternary nitrogen can engage in nucleophilic substitution reactions, which are crucial for modifying its pharmacokinetic properties.
  2. Hydrolysis: Under certain conditions, rapacuronium may undergo hydrolysis, leading to degradation products that can affect its efficacy.

Technical details regarding these reactions emphasize the importance of controlling reaction conditions to prevent unwanted side products .

Mechanism of Action

Rapacuronium exerts its effects by competitively inhibiting acetylcholine at the neuromuscular junction. It binds to nicotinic receptors on the motor end plate, preventing acetylcholine from triggering muscle contraction. This blockade leads to muscle paralysis necessary for surgical procedures.

Process

  • Binding Affinity: Rapacuronium has a significant binding affinity for nicotinic receptors, which is critical for its effectiveness as a muscle relaxant.
  • Duration of Action: The clinical duration of rapacuronium is shorter compared to other neuromuscular blockers, with an onset time of less than 75 seconds and a duration of approximately 15 minutes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rapacuronium is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, which facilitates its administration via intravenous routes.

Chemical Properties

  • Stability: Rapacuronium exhibits stability under physiological conditions but may degrade in extreme pH environments.
  • pKa Value: The pKa values indicate its ionization state at physiological pH, influencing its pharmacological activity.

Relevant data suggest that these properties play a critical role in determining the drug's behavior in clinical settings .

Applications

Rapacuronium has been primarily used in anesthesiology for:

  • Facilitating Intubation: Its rapid onset makes it ideal for quick intubation during surgical procedures.
  • Muscle Relaxation: It provides effective muscle relaxation during surgery, enhancing surgical conditions.

Despite its initial promise, rapacuronium was withdrawn from clinical use due to adverse effects like bronchospasm, leading to a preference for other neuromuscular blockers with better safety profiles .

Introduction to Rapacuronium: Chemical and Clinical Context

Chemical Classification and Structural Properties of Aminosteroid Neuromuscular Blockers

Rapacuronium bromide (chemical formula: C₃₇H₆₁N₂O₄⁺) is classified as an aminosteroid non-depolarizing neuromuscular blocking agent (NMBA). Its molecular structure consists of a steroidal backbone with two quaternary ammonium groups essential for binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Unlike depolarizing agents like succinylcholine, rapacuronium competitively antagonizes nAChRs without inducing initial membrane depolarization [2] [5]. The compound features acetyl ester groups at the 3-position and a propionyl ester at the 17-position, contributing to its hydrolytic instability and short duration of action. Its low potency (relative to other aminosteroids like vecuronium or rocuronium) correlates with rapid onset due to faster receptor binding kinetics [5]. The molecular weight is 597.905 g·mol⁻¹ for the free base, with the bromide salt form used clinically [2].

Structural Comparisons of Aminosteroid NMBAs:Table 1: Structural and Functional Attributes of Key Aminosteroid NMBAs [2] [5]

CompoundQuaternary Ammonium GroupsEster ModificationsRelative Potency
Rapacuronium2 (positions 2, 16)3-acetyl, 17-propionylLow
Vecuronium2 (positions 2, 3)3-acetyl, 17-acetylHigh
Rocuronium1 (position 2)NoneIntermediate
Pancuronium2 (positions 2, 3)3-acetyl, 17-acetylHigh

The presence of a piperidinyl allyl moiety at the 16β position enhances rapacuronium’s rapid dissociation from receptors, underpinning its short duration [5]. Metabolization occurs via ester hydrolysis to 3-desacetyl rapacuronium (Org 9488), which retains neuromuscular blocking activity and accumulates in renal impairment [6].

Historical Development and FDA Approval Timeline

Rapacuronium (brand name: Raplon) was developed by Organon as part of the aminosteroid NMBA series, succeeding vecuronium and rocuronium. Preclinical studies emphasized its rapid onset and shorter duration than existing non-depolarizing agents [6]. The U.S. Food and Drug Administration (FDA) approved rapacuronium on August 18, 1999 (NDA 20984), following clinical trials demonstrating efficacy in facilitating endotracheal intubation within 60–90 seconds [10]. It was the first non-depolarizing NMBA positioned as a potential succinylcholine alternative for rapid-sequence intubation (RSI) [3].

Regulatory Milestones:Table 2: FDA Approval and Withdrawal Timeline for Rapacuronium [3] [10]

DateEventKey Details
August 1999FDA approvalApproved for RSI in adults and pediatrics
March 2001Voluntary market withdrawalOrganon withdrew due to fatal bronchospasm reports
Post-2001Global discontinuationRemoved from all markets

The drug’s market tenure lasted <2 years, making it one of 12 pharmaceuticals withdrawn by the FDA between 1997–2001 [3].

Rationale for Clinical Use: Rapid Onset and Short Duration of Action

Rapacuronium’s primary clinical rationale centered on its pharmacokinetic profile:

  • Rapid Onset: At 1.5 mg/kg IV, onset occurred in 1.2–1.8 minutes in adults, approaching succinylcholine (0.8–1.2 minutes) [4] [9]. This resulted from low potency (ED₉₅ ~1.5 mg/kg) enabling rapid plasma-to-effect-site equilibration [6].
  • Short Duration: Spontaneous recovery to 25% twitch height occurred within 10.2–16.5 minutes after 1.5 mg/kg—shorter than rocuronium or vecuronium but longer than succinylcholine [4]. Recovery could be accelerated using neostigmine (0.04–0.05 mg/kg) administered 2–5 minutes post-dose [6].

Clinical trials demonstrated acceptable intubating conditions in 68–89% of adults at 1 minute with 1.5 mg/kg [4]. In direct comparisons:

  • At 2.0–2.5 mg/kg, acceptable conditions occurred in 84–88% of patients versus 92% with succinylcholine (1.0 mg/kg) [9].
  • Onset was faster than mivacurium (0.25 mg/kg), rocuronium (0.6 mg/kg), and vecuronium (0.07 mg/kg) [4].

Table 3: Pharmacodynamic Comparison with Other NMBAs [4] [9]

NMBADose (mg/kg)Onset (min)Duration (min)Clinical Acceptability (%)
Rapacuronium1.51.2–1.810.2–16.568–89
Succinylcholine1.00.8–1.25–1088–97
Rocuronium0.61.5–3.030–6080–90
Mivacurium0.252.0–3.015–2070–85

The drug maintained efficacy across special populations (renal/hepatic impairment, elderly, obese) without dose adjustments [4].

Properties

CAS Number

465499-11-0

Product Name

Rapacuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C37H61N2O4+

Molecular Weight

597.9 g/mol

InChI

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI Key

HTIKWNNIPGXLGM-YLINKJIISA-N

SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Synonyms

Org 9487
Org-9487
rapacuronium
rapacuronium bromide
Raplon

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.